1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. This compound features a butyl group, a methyl group, and a vinyl group attached to the pyrazole ring, along with a methylpropanone moiety. Its chemical formula is and it has a molecular weight of 234.34 g/mol .
This compound is synthesized in laboratory settings and may also be produced industrially. Its applications span various fields, including chemistry, biology, and medicine.
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is classified as an organic compound and specifically as a pyrazole derivative. Pyrazoles are known for their diverse biological activities and are often explored for pharmaceutical applications.
The synthesis of 1-(3-butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can be achieved through several methods:
Step 1: Preparation of Hydrazine Derivative
Step 2: Cyclization with 1,3-Diketone
Step 3: Functionalization
For industrial production, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts may be employed to enhance the efficiency of the synthesis process.
The molecular structure of 1-(3-butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can be represented using various chemical notations:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 1-(3-butyl-5-vinyl-1-methylpyrazol-4-yl)-2-methylpropan-1-one |
| InChI | InChI=1S/C14H22N2O/c1-6-8-9... |
| InChI Key | PNSAOGKCOWWROX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NN(C(=C1C(=O)C(C)C)C=C)C |
The structure exhibits a complex arrangement that allows for various interactions in biological systems.
This compound can undergo several types of chemical reactions:
Oxidation
Reduction
Substitution
Reagents commonly used in these reactions include:
The mechanism of action for 1-(3-butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one largely depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The structural features allow it to engage in various biochemical pathways which could lead to therapeutic effects.
Relevant data indicates that proper handling and storage conditions are essential to maintain its integrity .
The compound has several applications across various scientific fields:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: